6-Amino-3-butylquinazolin-4-one
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Overview
Description
6-amino-3-butylquinazolin-4(3h)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. This compound, with an amino group at the 6th position and a butyl group at the 3rd position, may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-butylquinazolin-4(3h)-one typically involves the following steps:
Starting Materials: The synthesis may start with anthranilic acid and butylamine.
Cyclization: The reaction involves cyclization to form the quinazoline ring.
Amination: Introduction of the amino group at the 6th position.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinazoline derivatives.
Substitution: The amino group at the 6th position can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinazoline derivatives are studied for their catalytic properties in organic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Some quinazoline derivatives are known to inhibit specific enzymes, making them potential candidates for drug development.
Antimicrobial Activity: These compounds may exhibit antimicrobial properties.
Medicine
Anticancer Agents: Quinazoline derivatives have been studied for their potential as anticancer agents.
Anti-inflammatory Agents: Potential use in the treatment of inflammatory diseases.
Industry
Dyes and Pigments: Quinazoline derivatives may be used in the production of dyes and pigments.
Pharmaceuticals: Used in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 6-amino-3-butylquinazolin-4(3h)-one would depend on its specific biological target. Generally, quinazoline derivatives may:
Inhibit Enzymes: Bind to the active site of enzymes, inhibiting their activity.
Interact with DNA: Intercalate into DNA, affecting replication and transcription.
Modulate Receptors: Bind to specific receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
6-aminoquinazolin-4(3h)-one: Lacks the butyl group, may have different biological activity.
3-butylquinazolin-4(3h)-one: Lacks the amino group, may have different chemical reactivity.
4(3h)-quinazolinone: Parent compound, lacks both the amino and butyl groups.
Uniqueness
6-amino-3-butylquinazolin-4(3h)-one is unique due to the presence of both the amino group at the 6th position and the butyl group at the 3rd position, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
24898-91-7 |
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Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
6-amino-3-butylquinazolin-4-one |
InChI |
InChI=1S/C12H15N3O/c1-2-3-6-15-8-14-11-5-4-9(13)7-10(11)12(15)16/h4-5,7-8H,2-3,6,13H2,1H3 |
InChI Key |
IALOGHRUJDASFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)C=C(C=C2)N |
Origin of Product |
United States |
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